Adenylyl cytidine

Description

Historical Perspectives on Dinucleotide Discovery

The understanding of dinucleotides is intrinsically linked to the historical timeline of nucleic acid discovery. The journey began in 1869 when Swiss chemist Friedrich Miescher first identified a substance he called "nuclein" from the pus on surgical bandages, which we now know as DNA. sciencefocus.comfrontlinegenomics.comfordays.jp This foundational work paved the way for future explorations into the chemical makeup of life.

In the early 20th century, the Russian-American biochemist Phoebus Levene made significant strides by identifying the core components of nucleic acids: a sugar (discovering ribose in 1909 and deoxyribose in 1929), a phosphate (B84403) group, and the four nitrogenous bases (adenine, guanine, cytosine, and thymine). ancestry.commun.cavisionlearning.comwikipedia.org Levene proposed that these components linked together in a phosphate-sugar-base order to form units he named nucleotides. wikipedia.orgomic.ly He incorrectly hypothesized that nucleic acids were simple, repeating "tetranucleotides," a structure too simple to carry complex genetic information. mun.cavisionlearning.comwikipedia.orgresearchgate.net

The discovery of dinucleotide coenzymes was a pivotal moment in understanding the broader roles of these molecules. Nicotinamide (B372718) adenine (B156593) dinucleotide (NAD) was first discovered in 1906 by Arthur Harden and William John Young. aboutnad.com Later, the work of scientists like Otto Warburg and Hans von Euler-Chelpin in the 1930s elucidated the function of NAD in fermentation and other redox reactions. aboutnad.comwikipedia.org Similarly, flavin adenine dinucleotide (FAD), derived from riboflavin (B1680620) (vitamin B2), was identified as a crucial coenzyme. wikipedia.orgvaia.com These discoveries revealed that two nucleotides could be joined, establishing the concept of a dinucleotide structure central to metabolic processes. egyankosh.ac.innih.govpearson.com

A further revolution in the field came with the discovery of cyclic dinucleotides. In 1987, bis-(3′–5′)-cyclic diguanylic acid (c-di-GMP) was identified as a key regulator of bacterial processes. rsc.orgfrontiersin.orgnih.gov This was followed by the discovery of other cyclic dinucleotides, such as c-di-AMP and cGAMP, which were recognized as important second messengers in both bacteria and, more recently, in the innate immune response of eukaryotes. rsc.orgfrontiersin.orgnih.govpnas.org This expanding knowledge of dinucleotide diversity underscored their significance beyond being simple building blocks or metabolic cofactors, setting the stage for research into less common linear dinucleotides like adenylyl cytidine (B196190).

Definition and Nomenclature of Adenylyl Cytidine within Nucleotide Biochemistry

This compound is a dinucleotide, a molecule composed of two nucleoside units, adenosine (B11128) and cytidine, linked by a phosphodiester bond. Specifically, it is classified as a dinucleoside monophosphate. The nomenclature precisely describes its structure.

Structural Components: The molecule consists of:

Adenosine: A nucleoside comprising an adenine base linked to a ribose sugar.

Cytidine: A nucleoside comprising a cytosine base linked to a ribose sugar.

Phosphate Group: A single phosphate group forms a phosphodiester bridge connecting the two nucleosides.

The standard and systematic nomenclature for this compound is adenylyl-(3'→5')-cytidine . This name indicates that a phosphodiester bond links the 3'-hydroxyl group of the adenosine's ribose sugar to the 5'-hydroxyl group of the cytidine's ribose sugar. The abbreviation for this molecule is commonly ApC .

In the broader field of biochemistry, this compound falls under the category of oligonucleotides, with dinucleotides being the simplest form. They are fundamental units in the structure and metabolism of nucleic acids.

| Component | Description |

| Nucleoside 1 | Adenosine (Adenine + Ribose) |

| Nucleoside 2 | Cytidine (Cytosine + Ribose) |

| Linkage | A single phosphodiester bond |

| Directionality | Typically 3'→5', connecting the 3' carbon of adenosine to the 5' carbon of cytidine |

| Abbreviation | ApC |

Significance of this compound in Cellular and Biochemical Contexts

While large polynucleotides like DNA and RNA are known for information storage and transfer, smaller oligonucleotides and dinucleotides like this compound serve more immediate roles in cellular metabolism and potentially in signaling.

Intermediates in RNA Metabolism: One of the primary and well-established roles of linear dinucleotides such as this compound is as intermediates in the turnover of RNA. When RNA molecules are degraded by cellular enzymes called ribonucleases (RNases), they are broken down into smaller fragments, including dinucleotides like ApC. These fragments can then be catabolized further into individual nucleosides and bases, which can be recycled by the cell for the synthesis of new nucleic acids.

The "Dinucleotidome" and Potential Signaling Roles: Recent research has begun to explore the complete set of dinucleotides within a cell, a concept referred to as the "dinucleotidome." This research suggests that the pool of various dinucleotides may have a collective role in maintaining cellular homeostasis and responding to stress. While cyclic dinucleotides are well-characterized as potent signaling molecules, particularly in immune responses, the signaling functions of linear dinucleotides are an emerging area of investigation.

Although specific signaling pathways directly triggered by this compound are not yet fully elucidated, its existence as part of the cellular nucleotide milieu makes it a molecule of interest. It is plausible that, like other dinucleotides, it could interact with specific proteins or act as a substrate for enzymes that regulate cellular processes. For instance, phosphodiesterases, the enzymes that break down cyclic signaling nucleotides, also act on linear phosphodiester bonds and thus regulate the levels of molecules like ApC.

The structural similarity of ApC to other biologically active dinucleotides suggests potential functions that are yet to be discovered, making it a relevant subject for ongoing biochemical research.

Structure

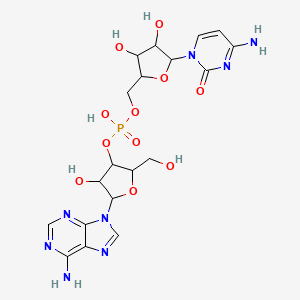

2D Structure

Properties

IUPAC Name |

[5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl [5-(6-aminopurin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N8O11P/c20-9-1-2-26(19(32)25-9)17-12(30)11(29)8(37-17)4-35-39(33,34)38-14-7(3-28)36-18(13(14)31)27-6-24-10-15(21)22-5-23-16(10)27/h1-2,5-8,11-14,17-18,28-31H,3-4H2,(H,33,34)(H2,20,25,32)(H2,21,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHEPQPHJXSVOGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OC3C(OC(C3O)N4C=NC5=C(N=CN=C54)N)CO)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N8O11P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

572.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4833-63-0 | |

| Record name | Adenylyl cytidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004833630 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC131652 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131652 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC91551 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91551 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cytidylyl(5'→3')adenosine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.103 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Roles and Physiological Relevance of Adenylyl Cytidine

Participation in Nucleic Acid Metabolism Pathways

Adenylyl cytidine (B196190) is fundamentally involved in the metabolism of nucleic acids, both as a building block and as a substrate in recycling pathways.

Precursor Functions in De Novo Nucleic Acid Synthesis

As a dinucleotide, Adenylyl(3'->5')cytidine is a structural component of Ribonucleic acid (RNA). The synthesis of RNA involves the polymerization of ribonucleoside triphosphates, including ATP and CTP, forming phosphodiester bonds between adjacent nucleotides. The ApC sequence is incorporated into RNA transcripts, where it can be crucial for the structure and function of the resulting RNA molecule. For instance, the sequence of nucleotides, including ApC dinucleotides, can influence the formation of secondary structures in mRNA, which in turn can affect the process of translation. pnas.org The de novo synthesis pathways for its constituent bases, adenine (B156593) and cytosine, assemble these molecules from simpler precursors like amino acids and bicarbonate, which are then attached to a ribose-based structure. ump.edu.my

Role in Salvage Pathways of Nucleotide Recycling

Cells employ salvage pathways to recycle nucleobases and nucleosides from the breakdown of nucleic acids or from the cellular environment, which is a more energy-efficient process than de novo synthesis. nih.govmlsu.ac.in Differentiated cells, in particular, often rely on these salvage pathways to maintain their nucleotide pools. nih.gov The components of adenylyl cytidine, adenosine (B11128) and cytidine, can be recycled through these pathways. For example, uridine-cytidine kinase can phosphorylate uridine (B1682114) and cytidine to form UMP and CMP, respectively. nih.gov Similarly, adenosine is salvaged to reform adenylate. This recycling is critical for maintaining the necessary supply of precursors for DNA and RNA synthesis. nih.gov

Mechanisms of Gene Expression Regulation by this compound

The presence of the ApC dinucleotide within genetic sequences and its modified forms can influence gene expression at both transcriptional and post-transcriptional levels.

At the transcriptional level, the frequency of specific dinucleotides can impact gene expression. Research in Drosophila melanogaster has revealed that a preference for the dinucleotide ApT over ApC exists in both coding and noncoding regions. pnas.org This dinucleotide preference can act in opposition to other selective forces on codon usage and influences the evolution of gene sequences, thereby subtly regulating the expression levels of certain genes. pnas.org Furthermore, the Adenomatous Polyposis Coli (APC) gene, which is critical for regulating the Wnt signaling pathway, contains ApC dinucleotides. aacrjournals.orgehu.eus Mutations within the APC gene, including those at dinucleotide repeats, can lead to a truncated protein, uncontrolled signaling, and the activation of downstream target genes involved in cell proliferation, such as c-MYC and cyclin D1. ehu.eusoup.com

Post-transcriptionally, modifications to the cytidine base within RNA can regulate gene expression. A notable example is N4-acetylcytidine (ac4C), a modification that has been identified as a crucial regulator of mRNA stability and translation efficiency. frontiersin.org This epigenetic mark on mRNA can influence the fate of the transcript, demonstrating how a derivative of the cytidine component of ApC can exert regulatory control after transcription is complete. frontiersin.org

Contributions to Intracellular and Intercellular Signaling Pathways

While this compound itself is not a primary signaling molecule, its components are integral to some of the most critical signaling pathways in the cell. The "adenylyl" component points to the central role of adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP). ebi.ac.ukwikipedia.org

cAMP is a ubiquitous second messenger that mediates a vast array of cellular responses to extracellular signals, such as hormones and neurotransmitters. ontosight.aimlsu.ac.inwikipedia.org The activation of adenylyl cyclase by G protein-coupled receptors (GPCRs) leads to a rise in intracellular cAMP, which in turn activates protein kinase A (PKA) and other effectors to regulate processes like metabolism, gene expression, and cell growth. sigmaaldrich.comwikipedia.orgnih.gov

Furthermore, a soluble form of adenylyl cyclase (sAC) acts as an intracellular sensor for ATP, bicarbonate (HCO3-), and calcium (Ca2+), directly linking cellular metabolic state and ion concentration to cAMP signaling pathways. researchgate.netnih.gov

Enzyme Activity Modulation and Specificity Influences

This compound and its related processes can directly and indirectly modulate the activity of enzymes.

A primary example is the direct interaction of Adenylyl(3'->5')cytidine with Ribonuclease A (RNase A). Studies have shown that ApC binds to RNase A in a unique manner compared to other dinucleotide substrates. nih.gov The cytidine portion binds to the primary binding sites (B1 and R1), while the adenosine moiety remains exposed to the solvent. The phosphate (B84403) group binds to a non-specific site, likely the ε-amino group of Lysine (B10760008) 66. nih.gov This distinct binding mode demonstrates how ApC can interact with and potentially inhibit or modulate the activity of ribonucleases.

A broader mechanism of enzyme regulation involving the "adenylyl" component is adenylylation , a post-translational modification where an AMP molecule is covalently attached to an enzyme. numberanalytics.comacs.org This modification can significantly alter the enzyme's activity. numberanalytics.com A classic example is the adenylylation of glutamine synthetase in E. coli, which inhibits its activity as part of the regulation of nitrogen metabolism. acs.orgfunaab.edu.ng

| Regulatory Mechanism | Target Enzyme | Effect on Activity |

| Direct Binding | Ribonuclease A | Modulation/Inhibition nih.gov |

| Adenylylation | Glutamine Synthetase | Inhibition acs.orgfunaab.edu.ng |

Involvement in General Cellular Metabolic Processes

The constituent parts of this compound, adenosine and cytidine nucleotides, are fundamental to general cellular metabolism beyond their roles in nucleic acids.

Adenosine nucleotides, particularly ATP, are the universal currency of energy in the cell, driving countless metabolic reactions, biosynthetic processes, and functions like muscle contraction. ump.edu.mybookdown.org The balance between ATP, ADP, and AMP (the adenylate energy charge) is a critical indicator of the cell's energetic state and allosterically regulates numerous metabolic enzymes. frontiersin.org

Cytidine nucleotides also have vital roles. Cytidine triphosphate (CTP) is essential for the synthesis of phospholipids, which are major components of all cellular membranes. nih.gov Thus, the availability of cytidine contributes directly to the maintenance and expansion of cellular structures. Proliferating cells typically activate the de novo pyrimidine (B1678525) pathway to ensure a sufficient supply of CTP and other pyrimidine nucleotides. nih.gov

This compound in Nucleotide Metabolism

Nucleotides are essential molecules that serve multiple critical functions within a cell. They are the fundamental building blocks of nucleic acids, DNA and RNA, which store and transmit genetic information. wikipedia.org Beyond this structural role, nucleotides are vital for cellular metabolism. They act as carriers of chemical energy, most notably in the form of adenosine triphosphate (ATP), and participate as activated intermediates in the synthesis of carbohydrates and lipids. jumedicine.comnih.gov Furthermore, they are structural components of essential coenzymes like NAD, FAD, and Coenzyme A, and function as signaling molecules, such as cyclic AMP (cAMP). academie-sciences.frmlsu.ac.in

The body can synthesize nucleotides through two main pathways: the de novo pathway, which builds them from simpler precursor molecules, and the salvage pathway, which recycles preformed bases and nucleosides from the breakdown of nucleic acids. wikipedia.orgacs.org

This compound, as a dinucleotide, is part of the broader pool of nucleotides within the cell. It can be enzymatically synthesized and can also be hydrolyzed back into its constituent parts: adenosine monophosphate (AMP) and cytidine monophosphate (CMP). ontosight.ai These mononucleotides can then be re-phosphorylated to form the high-energy triphosphate versions (ATP and CTP) or enter other metabolic pathways. libretexts.org For instance, the resulting adenosine can be phosphorylated to AMP by adenosine kinase, a key enzyme in the purine (B94841) salvage pathway. jumedicine.com Thus, this compound functions as an intermediate in the complex and highly regulated network of nucleotide interconversion and recycling.

Growth-Promoting Actions in Specific Cell Lines

Research has shown that certain adenosine-containing dinucleotides can exert growth-promoting effects on specific types of cells. One significant study investigated growth-promoting activity in extracts from neurofibroma type 1 (NF1) tissue, a condition characterized by the growth of tumors on nerves. nih.gov

Using gel filtration and chromatography, researchers isolated the active components from these extracts and identified an adenosine-containing dinucleotide, specifically adenylyl(3'-5')cytidine-3'-phosphate, as one of the major factors responsible for promoting growth in human neuroblastoma cells. nih.gov To confirm this effect, synthetic versions of related dinucleotides were tested.

Utilization of Adenosine-Containing Dinucleotides for Cell Survival and Proliferation

The study demonstrated that human neuroblastoma cells are capable of using adenosine-containing dinucleotides as resources for their own survival and proliferation. nih.gov Synthetic derivatives, including adenylyl(3'-5')cytidine, were shown to have a similar growth-promoting action on these cancer cells. nih.gov

A key finding from this research was that the dinucleotides that could be enzymatically hydrolyzed to release free adenosine exhibited the most potent activity, which was comparable to the effect of applying adenosine directly to the cells. nih.gov This strongly suggests that the growth-promoting action of this compound on neuroblastoma cells is mediated through its breakdown and the subsequent action of the released adenosine. Adenosine itself is a known cell regulator that interacts with specific receptors on the cell surface to influence processes like cell proliferation. academie-sciences.frmdpi.com

The ability of neuroblastoma cells to utilize these dinucleotides highlights a metabolic flexibility that can support their growth, particularly by providing a source of essential molecules like adenosine. nih.gov

Table 1: Growth-Promoting Action of Adenosine-Containing Dinucleotides on Neuroblastoma Cells

This table summarizes findings on the effect of various synthetic dinucleotides on the proliferation of human neuroblastoma cells. The activity is linked to the ability of the compounds to be hydrolyzed, releasing free adenosine.

| Compound | Linkage Type | Observed Action on Neuroblastoma Cells | Proposed Mechanism |

| Adenylyl(3'-5')cytidine | 3'-5' phosphodiester | Growth-promoting | Utilization for cell survival and proliferation. nih.gov |

| Adenylyl(2'-5')cytidine | 2'-5' phosphodiester | Strong growth-promoting activity | Enzymatic hydrolysis releases free adenosine. nih.gov |

| Cytidyl(3'-5')adenosine | 3'-5' phosphodiester | Strong growth-promoting activity | Enzymatic hydrolysis releases free adenosine. nih.gov |

| Cytidyl(2'-5')adenosine | 2'-5' phosphodiester | Strong growth-promoting activity | Enzymatic hydrolysis releases free adenosine. nih.gov |

Molecular Interactions and Recognition of Adenylyl Cytidine

Protein-Dinucleotide Binding Studies

The binding of adenylyl cytidine (B196190) to proteins has been a subject of detailed investigation, particularly its interaction with ribonucleases and serum albumin. These studies provide insights into the molecular forces and structural features that dictate the recognition of this dinucleotide.

Interaction with Ribonucleases (e.g., RNase-A, RNase-S)

Studies utilizing steady-state kinetics, ultraviolet difference spectroscopy, and X-ray difference Fourier synthesis have elucidated the interaction between adenylyl-3',5'-cytidine (ApC) and ribonucleases such as RNase-A and RNase-S. nih.govresearchgate.net These investigations have revealed that ApC acts as a competitive inhibitor of RNase A. nih.gov The inhibition constant (Ki) for this interaction has been determined, providing a quantitative measure of the binding affinity.

| Compound | Enzyme | Inhibition Constant (Ki) | Method |

| Adenylyl-3',5'-cytidine (ApC) | RNase A | 5.5 mM | Competitive Inhibition Assay nih.gov |

This table presents the inhibition constant for the interaction of adenylyl cytidine with RNase A.

The binding of adenylyl-3',5'-cytidine to ribonucleases occurs in a distinct manner compared to other well-studied dinucleotides. nih.govresearchgate.net The characterization of the binding site reveals specific roles for each of the molecular components of ApC:

Cytidine Moiety : The cytidine portion of the molecule is the primary anchor for the interaction, binding to the B1 and R1 sites of the ribonuclease active site. nih.govresearchgate.net

Phosphate (B84403) Moiety : The phosphate group of ApC binds to a non-specific site referred to as the "Po site". nih.govresearchgate.net This site is believed to be the ε-amino group of the lysine (B10760008) 66 residue in RNase-A. nih.gov

Adenosine (B11128) Moiety : In a notable departure from the binding of other dinucleotides, the adenosine moiety of ApC does not appear to have a fixed position. Instead, it protrudes into the surrounding solution and is not spatially fixed, suggesting it does not form specific, stable interactions with the enzyme surface. nih.govresearchgate.net

Association with Serum Albumin

Adenylyl-3'-5'-cytidine has been found to interact with serum albumin. scholaris.ca While detailed thermodynamic and binding affinity studies specifically for this compound are not extensively documented, studies on the interaction of its constituent nucleoside, cytidine, with human serum albumin (HSA) provide valuable insights. These studies, employing fluorescence spectroscopy and molecular modeling, indicate that cytidine quenches the intrinsic fluorescence of HSA, and the binding is driven by a combination of hydrophobic and electrostatic interactions. nih.gov It is plausible that this compound interacts with serum albumin in a similar fashion, with the purine (B94841) and pyrimidine (B1678525) rings participating in hydrophobic interactions within the binding pockets of albumin, and the phosphate group contributing to electrostatic interactions. The binding of various ligands to serum albumin is known to be a spontaneous process, often involving changes in the protein's secondary structure. plos.org

Enzymatic Recognition and Specificity

The enzymatic recognition of this compound is not limited to its inhibitory role with ribonucleases. Certain enzymes can specifically recognize and cleave this dinucleotide. For instance, a genetically engineered variant of Ribonuclease T1 (RNase T1), which originally exhibits a strong preference for guanine, has been shown to effectively cleave adenylyl-3',5'-cytidine. researchgate.net This demonstrates that the specificity of an enzyme's recognition site can be rationally altered to accommodate different nucleotide sequences.

Furthermore, this compound and its derivatives have been shown to act as growth-promoting agents for neuroblastoma cells. nih.gov This biological activity is attributed to the enzymatic hydrolysis of the dinucleotide, which releases free adenosine that can then be utilized by the cells for their proliferation and survival. nih.gov This suggests the presence of enzymes in these cells that can specifically recognize and process this compound.

Conformational Dynamics During Ligand-Receptor Interactions

The binding of a ligand to a receptor is a dynamic process that often involves conformational changes in both the ligand and the protein. While specific molecular dynamics studies on the this compound-protein complex are not extensively reported, general principles of ligand-receptor interactions can be applied. The interaction of this compound with RNase A, where the cytidine moiety is firmly bound while the adenosine moiety remains flexible, suggests a dynamic binding event. nih.govresearchgate.net

The binding process can be conceptualized through models such as "induced fit," where the initial binding of the ligand induces a conformational change in the protein, or "conformational selection," where the protein exists in an ensemble of conformations, and the ligand selectively binds to a pre-existing compatible conformation. Analysis of protein conformational changes upon nucleotide binding in the RNase A superfamily has highlighted an evolutionary trend in base interaction selectivity, suggesting that local and global conformational fluctuations are critical for substrate specificity and catalytic efficiency. researchgate.net It is likely that the binding of this compound to its protein targets involves a combination of these dynamic events, leading to the formation of a stable complex and the subsequent biological effect.

Biosynthetic and Degradative Pathways of Adenylyl Cytidine

Proposed Enzymatic Formation Mechanisms of Dinucleotides

The synthesis of adenylyl cytidine (B196190) (ApC), a dinucleotide composed of adenosine (B11128) and cytidine linked by a phosphodiester bond, is accomplished through specific enzymatic reactions. ontosight.ai One primary mechanism involves the enzyme adenylyl cyclase, which catalyzes the formation of the crucial 3'-5' phosphodiester linkage between the two nucleosides. ontosight.ai This process is fundamental to the creation of various dinucleotides in biological systems.

Another significant pathway for the formation of ApC is linked to the initiation of transcription by RNA polymerase II. During this process, the enzyme can synthesize an ApC dinucleotide, which represents the formation of the first phosphodiester bond in an RNA chain. embopress.org This synthesis helps to stabilize the open transcription complex. embopress.org

Furthermore, enzymes like Ribonuclease U₂ (RNase U₂) have demonstrated the ability to synthesize adenylyl-(3', 5')-nucleosides. Studies have shown that RNase U₂ can effectively produce adenylyl-(3', 5')-uridine, and the yield of the adenylyl-nucleoside (ApN) product is significantly influenced by the phosphate (B84403) acceptor. Cytosine has been identified as a highly effective phosphate acceptor in this reaction, suggesting a viable pathway for ApC synthesis. oup.com The efficiency of this synthesis is dependent on factors such as temperature, with lower temperatures favoring the synthetic reaction over hydrolysis. oup.com The initiation of RNA synthesis can also be primed by preformed dinucleotides, a process utilized by both bacterial and eukaryotic DNA-dependent RNA polymerases to probe DNA sequences available for transcription. nih.gov

Table 1: Yield of Adenylyl-Nucleoside (ApN) Synthesis by RNase U₂ with Various Phosphate Acceptors This table illustrates the relative efficiency of different nucleosides as phosphate acceptors in the RNase U₂-catalyzed synthesis of ApN.

| Phosphate Acceptor | Relative Yield Order |

|---|---|

| Cytosine | 1 |

| Uridine (B1682114) | 2 |

| Glyoxal G cyclic-p | 3 |

| Inosine (B1671953) | 4 |

| Adenosine | 5 |

| 2'(3')-Cytidylate | 6 |

| 2'(3')-Guanylate | 7 |

Catabolic Pathways and Enzymatic Hydrolysis of Adenylyl Cytidine

The breakdown, or catabolism, of this compound primarily occurs through enzymatic hydrolysis. This process involves the cleavage of the phosphodiester bond that links the adenosine and cytidine mononucleotides.

Enzymatic hydrolysis of adenylyl(3'-5')cytidine results in the release of its constituent mononucleotides, including free adenosine. nih.gov This release is a critical step in the turnover and metabolism of dinucleotides, allowing the cell to recycle these components. nih.gov However, the susceptibility of the ApC bond to hydrolysis can vary significantly depending on the specific enzyme. For instance, certain ribonucleases (RNases) like RNase MC1 and cusativin, which are known to cleave RNA at specific dinucleotide sequences, show very limited to no activity on the ApC bond. researchgate.net This suggests that specific enzymes are required for the efficient hydrolysis of this compound. In other related processes, adenylyl-protein complexes can also be degraded, releasing adenosine monophosphate (AMP) through the cleavage of a phosphoamide bond. nih.gov

Table 2: Cleavage Efficiency of Dinucleotide Bonds by Specific RNases This table shows the percentage of cleavage for different dinucleotide bonds, highlighting the resistance of the ApC bond to these particular enzymes.

| Dinucleotide (NpN) | % Cleavage by MC1 | % Cleavage by Cusativin |

|---|---|---|

| ApC | 0-5% | 0% |

| ApU | 70-100% | 14-30% |

| CpA | 10-20% | 70-90% |

| CpG | 0-1% | 80-100% |

| CpU | 80-100% | 80-100% |

Deamination and Subsequent Transformation Products

Deamination, the removal of an amine group, is another key transformation pathway for this compound. This process can affect both the cytidine and adenosine components of the molecule, catalyzed by specific deaminases.

For the cytidine moiety, the enzyme cytidine deaminase (CDA) catalyzes its hydrolytic deamination to uridine. google.com.pgprospecbio.com CDAs are crucial for maintaining the cellular pyrimidine (B1678525) pool and are also involved in the metabolism of various nucleoside analogs. prospecbio.comvu.lt Therefore, the deamination of this compound would likely produce adenylyl uridine.

The adenosine component can be targeted by adenosine deaminases, which catalyze the hydrolytic deamination of adenosine to inosine. google.com When this occurs within the dinucleotide structure, the resulting product would be inosinyl cytidine. Further catabolism can convert adenosine monophosphate (AMP) into inosine monophosphate (IMP), which is then channeled into the purine (B94841) catabolic pathway, ultimately leading to the formation of uric acid in mammals. wikipedia.org

Localization and Accumulation in Biological Systems (e.g., Rumen Fluid)

This compound has been identified and quantified in specific biological environments. Notably, it is found in the rumen fluid of sheep. nih.govbiorxiv.org In this complex microbial ecosystem, (3'-5')-adenylyl cytidine has been observed along with a suite of other dinucleotides, including (3'-5')-adenylyl guanosine (B1672433) and (3'-5')-adenylyl uridine. nih.gov The significant positive correlations among these dinucleotides suggest they share involvement in a common metabolic pathway related to nucleotide metabolism or energy transfer within the rumen microbiome. nih.govbiorxiv.org

Beyond the rumen, a phosphorylated form, adenylyl(3'-5')cytidine-3'-phosphate, was identified as a major active component in extracts from neurofibroma type 1 (NF1) tissues. nih.gov This finding indicates a potential role for this dinucleotide in the cellular processes of specific tissues, such as promoting the proliferation of neuroblastoma cells. nih.gov

Advanced Analytical Methodologies for Adenylyl Cytidine Research

Chromatographic Separation Techniques

Chromatography is a cornerstone of nucleotide analysis, enabling the separation of structurally similar molecules. For a polar compound like Adenylyl cytidine (B196190), specific chromatographic modes are employed to achieve effective retention and resolution.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a benchmark for the quantitative analysis of nucleotides due to its superior sensitivity and specificity. mdpi.comwuxiapptec.com This method overcomes the limitations of less specific detection techniques like UV absorbance, which can be hampered by co-eluting compounds. mdpi.com In LC-MS/MS, the liquid chromatography system separates the analytes, which are then ionized and detected by the mass spectrometer. The use of tandem mass spectrometry, often in Multiple Reaction Monitoring (MRM) mode, allows for highly specific detection by monitoring a specific fragmentation transition from a precursor ion to a product ion. acs.org

For polar and anionic oligonucleotides and their precursors, ion-pairing reversed-phase liquid chromatography is often used. acs.org This technique introduces an ion-pairing reagent to the mobile phase to enhance the retention of highly polar analytes on a non-polar stationary phase. wuxiapptec.comacs.org The optimization of both chromatographic conditions and mass spectrometric parameters is essential to achieve reliable and accurate quantification of target molecules like Adenylyl cytidine in diverse biological samples. frontiersin.orgmdpi.com

Table 1: Example LC-MS/MS Parameters for Adenine (B156593) Nucleotide Analysis This table illustrates typical parameters for quantifying adenine nucleotides, which can be adapted for this compound.

| Parameter | Description | Reference |

|---|---|---|

| Chromatography | Ion-Pairing Reversed-Phase HPLC | acs.org |

| Ionization Mode | Electrospray Ionization (ESI), Positive-ion Mode | acs.org |

| Detection Mode | Multiple-Reaction Monitoring (MRM) | acs.org |

| Precursor Ion (ADP example) | m/z 428 | acs.org |

| Product Ion (ADP example) | m/z 136 (adenine fragment) | acs.org |

Hydrophilic Interaction Chromatography (HILIC) for Nucleotides

Hydrophilic Interaction Chromatography (HILIC) is an effective alternative to reversed-phase chromatography for separating highly polar compounds. researchgate.netsigmaaldrich.com The technique utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent and a small amount of aqueous buffer. sigmaaldrich.com Retention in HILIC is based on the partitioning of the polar analyte between the organic-rich mobile phase and a water-enriched layer adsorbed onto the surface of the stationary phase. sigmaaldrich.com

This mechanism is ideal for retaining and separating nucleobases, nucleosides, and nucleotides, which are often poorly retained in reversed-phase systems. uoa.grpreprints.org HILIC methods are highly compatible with mass spectrometry because the high organic content of the mobile phase facilitates efficient solvent evaporation and analyte ionization in the MS source. sigmaaldrich.com Studies have demonstrated that HILIC can successfully separate various nucleotides, including cytidine and adenosine (B11128) derivatives, making it a valuable tool for research involving this compound. preprints.orgnih.govnih.gov The advantages of HILIC include excellent reproducibility, stable performance over a wide pH range, and high tolerance to salts in the sample matrix. semanticscholar.org

Table 2: HILIC Separation of Nucleosides and Nucleotides Illustrative data on compounds separated using a HILIC-based method.

| Compound Class | Example Analytes Separated | Reference |

|---|---|---|

| Nucleobases | Adenine, Guanine, Cytosine | preprints.org |

| Nucleosides | Adenosine, Guanosine (B1672433), Cytidine | preprints.org |

| Nucleotide Monophosphates | AMP, GMP, CMP | preprints.org |

| Nucleotide Diphosphates | ADP, GDP, CDP | preprints.org |

| Nucleotide Triphosphates | ATP, GTP, CTP | preprints.org |

Two-Dimensional High-Performance Liquid Chromatography (2D-HPLC)

Two-dimensional liquid chromatography (2D-LC) is a powerful technique that significantly enhances separation power and peak capacity compared to conventional one-dimensional LC. waters.com This is achieved by subjecting the sample to two independent, or orthogonal, separation steps. waters.com In a typical 2D-LC setup, fractions eluting from the first-dimension column are transferred to a second-dimension column that has a different separation mechanism (e.g., HILIC in the first dimension and reversed-phase in the second).

This approach is particularly advantageous for analyzing highly complex samples, such as cell extracts or body fluids, where analytes of interest may co-elute with numerous other matrix components in a single separation dimension. waters.com By combining two different selectivities, 2D-LC can resolve compounds that would otherwise overlap, reducing matrix effects and improving the accuracy of quantification. waters.com For a compound like this compound within a complex biological context, 2D-LC offers the enhanced resolution needed for precise identification and measurement. waters.comelifesciences.org

Nano-Flow Liquid Chromatography for Modified Nucleosides Quantification

Nano-flow liquid chromatography (nano-LC) operates at flow rates in the nanoliter-per-minute range, typically using packed capillary columns. nih.govnih.gov The primary advantage of nano-LC is its ability to significantly enhance mass spectrometry sensitivity. The low flow rates lead to the formation of smaller, more highly charged droplets in the electrospray ionization (ESI) source, which improves ionization efficiency and reduces ion suppression. nih.gov

This heightened sensitivity makes nano-LC-MS the gold standard for analyzing low-abundance molecules, such as post-transcriptionally modified nucleosides in RNA. nih.govupf.edu Researchers have developed robust nano-LC-MS/MS methods, often coupled with stable isotope-dilution, for the accurate and simultaneous quantification of various modified cytidine and adenosine nucleosides in RNA from cells and tissues. nih.govacs.org These methods demonstrate the capability to detect modifications at the femtomole level, a sensitivity that would be essential for quantifying trace amounts of specific dinucleotides like this compound in biological systems. nih.govnih.gov

Table 3: Research Findings from Nano-LC-MS/MS Quantification of Modified Nucleosides Data from a study quantifying methylated cytidine and adenosine, showcasing the sensitivity of the technique.

| Finding | Details | Reference |

|---|---|---|

| Methodology | Nano-LC-MS/MS coupled with stable isotope-dilution. | nih.govacs.org |

| Analytes Quantified | 5-methylcytidine (m5C), 2′-O-methylcytidine (Cm), N6-methyladenosine (m6A), and 2′-O-methyladenosine (Am). | nih.govacs.org |

| Key Observation | Levels of m5C, Cm, and Am were significantly lower (6.5–43-fold) in mRNA than in total RNA from HEK293T cells. | acs.org |

| Significance | The method is sensitive and accurate enough to detect differences in modification levels across different RNA populations and tissues. | acs.org |

Spectroscopic Techniques for Interaction Analysis

Spectroscopic methods are invaluable for studying the non-covalent interactions between small molecules like this compound and their biological targets, such as proteins or nucleic acids. These techniques provide insights into binding events and the structural consequences of such interactions.

Ultraviolet Difference Spectroscopy for Binding Investigations

Ultraviolet (UV) difference spectroscopy is a sensitive method used to detect and characterize the binding of a ligand to a protein. The technique measures the difference in the absorption spectrum of a protein in the presence and absence of a ligand. When a ligand binds, the local environment of the protein's aromatic amino acid residues (tryptophan, tyrosine) may change, leading to a shift in their UV absorbance. griffith.edu.au Similarly, the absorbance of the ligand itself may be altered upon binding.

The interaction of this compound with Ribonuclease-A (RNAase-A) has been successfully investigated using this method. nih.gov The study revealed that the binding of this compound to the enzyme produced a distinct difference spectrum, providing evidence of the interaction. nih.gov The results indicated a unique binding mode where the cytidine moiety of ApC binds to specific sites (B1 and R1) on the enzyme, while the adenosine moiety remains exposed to the solvent. nih.gov This technique, by detecting subtle changes in chromophore environments upon complex formation, serves as a powerful tool for probing the binding interactions of this compound. nih.govresearchgate.net

Table 4: Summary of this compound (ApC) Binding to Ribonuclease Findings from a study utilizing UV difference spectroscopy.

| Aspect of Binding | Finding | Reference |

|---|---|---|

| Technique Used | Ultraviolet difference spectroscopy and X-ray difference Fourier synthesis. | nih.gov |

| Cytidine Moiety Binding | Binds to the B1 (base-binding) and R1 (ribose-binding) sites of RNAase. | nih.gov |

| Adenosine Moiety | Protrudes into the solution and is not spatially fixed. | nih.gov |

| Phosphate (B84403) Group Binding | Binds to a non-specific site ("Po site"), likely the ε-amino group of Lys 66. | nih.gov |

Structural Elucidation in Complex Biological Matrices

The determination of how small molecules like this compound interact with proteins within a complex biological environment is fundamental to understanding their function. Advanced analytical techniques are required to visualize these interactions at a molecular level.

X-Ray Difference Fourier Synthesis in Ligand-Protein Studies

X-ray difference Fourier synthesis is a powerful crystallographic technique used to locate small molecules (ligands) bound to a larger macromolecule, such as a protein. numberanalytics.com The method involves calculating the difference in electron density between a crystal of the native protein and a crystal of the protein-ligand complex. numberanalytics.com This resulting "difference map" highlights regions of new electron density, precisely revealing the position and orientation of the bound ligand. numberanalytics.com

A key study utilized X-ray difference Fourier synthesis at a resolution of 4 Å to investigate the binding of adenylyl-3',5'-cytidine (ApC) to Ribonuclease-S (RNAase-S), a derivative of Ribonuclease-A. nih.gov The analysis revealed a unique binding mode for ApC compared to other dinucleotide phosphates. The study concluded that the cytidine portion of the molecule anchors into specific binding sites of the enzyme, while the adenosine portion remains unfixed, protruding into the surrounding solution. The phosphate group was found to be bound to a non-specific site, postulated to be the ε-amino group of the Lysine (B10760008) 66 residue. nih.gov

This structural information is critical for understanding the specificity and mechanism of protein-nucleotide interactions. frontiersin.org

| Component of ApC | Binding Site on Ribonuclease-S | Binding Characteristics |

| Cytidine Moiety | B1 and R1 sites | Firmly bound, anchoring the ligand. nih.gov |

| Adenosine Moiety | Protrudes into the solution | Not spatially fixed. nih.gov |

| Phosphate Group | "Po site" (non-specific) | Binds to a postulated site, likely Lys 66. nih.gov |

Ion Mobility Spectrometry (IMS) for Isomeric Differentiation

Isomers, which are molecules with the same chemical formula but different structural arrangements, present a significant challenge for many analytical techniques. Ion Mobility Spectrometry (IMS), especially when coupled with mass spectrometry (IM-MS), has emerged as a powerful method for distinguishing between isomeric compounds, including nucleosides. mdpi.comnih.gov IMS separates ions in the gas phase based on their size, shape, and charge. mdpi.com Ions are driven through a drift tube filled with a buffer gas; larger, more extended ions experience more collisions and travel slower than compact, smaller ions, resulting in different drift times. nih.gov This allows for the separation of isomers that are indistinguishable by mass spectrometry alone. acs.org

While direct studies on this compound isomers using IMS are not prominent in the literature, research on analogous nucleoside isomers demonstrates the technique's capability. For instance, a study on four methyl-cytidine monophosphate isomers showed that cyclic ion mobility (cIM) could successfully separate them. nih.gov Despite having the same mass, the different positions of the methyl group on the cytidine scaffold led to distinct conformations and, therefore, characteristic arrival times in the IMS device. nih.gov This ability to resolve positional isomers highlights the potential of IMS for differentiating potential isomers of this compound.

The table below, adapted from a study on methyl-cytidine isomers, illustrates how IMS can differentiate compounds based on subtle structural differences, a principle directly applicable to this compound research. nih.gov

| Isomer | Basis of Differentiation | Outcome |

| N4-methyl-CMP | Different methyl group position leads to a unique 3D structure. | Characteristic arrival time in IMS. nih.gov |

| 3-methyl-CMP | Different methyl group position leads to a unique 3D structure. | Characteristic arrival time in IMS. nih.gov |

| 5-methyl-CMP | Different methyl group position leads to a unique 3D structure. | Characteristic arrival time in IMS. nih.gov |

| O2-methyl-CMP | Different methyl group position leads to a unique 3D structure. | Characteristic arrival time in IMS. nih.gov |

Sample Preparation and Nucleoside Extraction Methodologies

The accurate analysis of this compound from complex biological samples, such as tissues or fluids, is critically dependent on the sample preparation and extraction methodology. The primary goals are to remove interfering substances like proteins and lipids and to isolate the nucleosides of interest efficiently. mdpi.com

A common initial step is protein precipitation, often achieved using perchloric acid (PCA), which effectively removes most proteins while stabilizing small molecules. mdpi.com Following deproteinization, Solid-Phase Extraction (SPE) is the most widely used technique for purifying and concentrating nucleosides and nucleotides from the sample matrix. nih.gov SPE methods utilize a solid adsorbent material (the stationary phase) to bind the target analytes, which are later washed and eluted. biochain.com The choice of adsorbent is crucial and depends on the specific properties of the target molecules.

Several types of SPE materials are effective for nucleoside extraction:

Anion-Exchange: This is the most common approach for purifying negatively charged nucleotides, using a positively charged stationary phase. nih.gov

Reverse-Phase: Materials like C18 or polymeric adsorbents (e.g., Strata-X) separate compounds based on hydrophobicity. mdpi.com

Carbon-Based: Activated carbon or porous graphitic carbon can be used to adsorb nucleotides based on π–π interactions between the aromatic rings of the nucleobases and the carbon structure. nih.govnih.gov

Other established methods include liquid-liquid extraction, often using a phenol-chloroform mixture to separate nucleic acids from proteins and other cellular components. rockefeller.edu

| Extraction Material/Method | Principle of Separation | Typical Application |

| Perchloric Acid (PCA) | Protein Precipitation | Initial deproteinization of biological samples. mdpi.com |

| Anion-Exchange SPE | Ion Exchange | Purification of negatively charged nucleotides. nih.gov |

| Reverse-Phase (C18) SPE | Hydrophobic Interaction | Separation of nucleosides and nucleotides. mdpi.comnih.gov |

| Porous Graphitic Carbon (PGC) | Adsorption (π–π interactions) | Separation of nucleotides. nih.gov |

| Oasis HLB SPE | Hydrophilic-Lipophilic Balance | General extraction of nucleosides, nucleotides, and nucleobases. waters.com |

| Phenol-Chloroform Extraction | Liquid-Liquid Partitioning | Cleanup of DNA/RNA samples before enzymatic digestion to nucleosides. rockefeller.edu |

Synthetic Strategies and Methodological Approaches for Adenylyl Cytidine and Its Analogues

Chemical Synthesis of Dinucleotides and Oligonucleotides

Chemical synthesis provides a robust and versatile platform for the construction of adenylyl cytidine (B196190) and its derivatives. These methods offer the flexibility to incorporate a wide array of modifications that are not accessible through enzymatic pathways.

Phosphodiester Linkage Formation Strategies

The creation of the 3'-5' phosphodiester bond is the fundamental step in the chemical synthesis of dinucleotides like adenylyl cytidine. ncert.nic.inscribd.com This linkage forms the backbone of the molecule, connecting the 3'-hydroxyl group of one nucleoside to the 5'-hydroxyl group of the next via a phosphate (B84403) group. ncert.nic.in Several strategies have been developed to achieve this transformation efficiently and with high yield.

One prominent approach is the phosphoramidite method , which is the gold standard for solid-phase oligonucleotide synthesis. In this method, a protected nucleoside phosphoramidite building block is activated and coupled to the free 5'-hydroxyl group of a growing chain. Subsequent oxidation of the resulting phosphite triester to a more stable phosphate triester, followed by deprotection, yields the desired phosphodiester linkage.

Another strategy involves the use of phosphorimidazolides . These intermediates can be formed by activating a nucleotide monophosphate with reagents like carbonyldiimidazole (CDI). mdpi.com The resulting activated nucleotide can then react with the hydroxyl group of another nucleoside to form the dinucleotide. mdpi.com Variants of this method have been developed to work in aqueous solutions or under mechanochemical conditions, offering greener chemistry approaches. mdpi.com

The salicylphosphite intermediate strategy represents another effective one-pot method for preparing dinucleotides. mdpi.com This approach utilizes 2-chloro-4H-l,3,2-benzo-dioxaphosphorin-4-one (salicylchlorophosphite) to phosphitylate a protected nucleoside. The subsequent addition of a pyrophosphate and another nucleoside leads to the formation of the dinucleotide. mdpi.com

| Synthesis Strategy | Key Reagents/Intermediates | Key Features |

| Phosphoramidite Method | Nucleoside phosphoramidites, Activator (e.g., tetrazole), Oxidizing agent (e.g., iodine) | Standard for solid-phase synthesis; High coupling efficiency; Adaptable for large-scale synthesis. d-nb.info |

| Phosphorimidazolide Method | Carbonyldiimidazole (CDI), Nucleoside monophosphates | Can be performed in aqueous or dry conditions; Straightforward and rapid. mdpi.com |

| Salicylphosphite Intermediate | Salicylchlorophosphite, Protected nucleosides, Pyrophosphate | One-pot synthesis for symmetrical dinucleotides. mdpi.com |

Synthesis of Modified this compound Analogues

Modifications to the nucleobase, sugar, or phosphate backbone of this compound can profoundly influence its biological activity, stability, and recognition by enzymes. Chemical synthesis is indispensable for creating these analogues.

Base Modifications: The cytidine or adenosine (B11128) base can be altered to introduce new functional groups. For instance, chemically-modified derivatives of cytidine bearing a 5-(N-substituted-carboxamide) group have been synthesized. nih.gov The key step in this synthesis is a mild, palladium(0)-catalyzed carboxyamidation of an unprotected 5-iodo-cytidine. nih.gov Another class of base-modified analogues is the "etheno" derivatives, such as 1,N4-ethenocytidine. These are formed by reacting cytidine with α-halocarbonyl compounds, which creates an additional fused imidazole ring. frontiersin.org

Sugar Modifications: The ribose sugar is a common target for modification. For example, nuclease-resistant sugar variants like 5-(N-benzylcarboxamide)-2'-O-methyl-cytidine and 5-(N-3-phenylpropylcarboxamide)-2'-deoxy-2'-fluoro-cytidine have been prepared. nih.gov A modular, five-step de novo synthesis has also been developed for C4ʹ-modified nucleoside analogues, which relies on an intramolecular trans-acetalization reaction followed by Vorbrüggen glycosylation to install the nucleobase at a late stage. nih.gov

| Modification Type | Example Analogue | Synthetic Approach |

| Base Modification | 5-(N-benzylcarboxamide)-2'-deoxycytidine | Palladium(0)-catalyzed carboxyamidation of 5-iodo-cytidine. nih.gov |

| Base Modification | 1,N4-ethenocytidine | Reaction of cytidine with α-halocarbonyl reagents (e.g., chloroacetaldehyde). frontiersin.org |

| Sugar Modification | 2'-O-methyl-cytidine derivatives | Carboxyamidation reaction on the corresponding 2'-O-methyl-5-iodo-cytidine. nih.gov |

| Sugar Modification | C4ʹ-modified nucleosides | Modular de novo synthesis involving intramolecular trans-acetalization and late-stage glycosylation. nih.gov |

Biocatalytic and Enzymatic Synthesis Routes

Biocatalysis offers an alternative to chemical synthesis, often providing superior regio- and stereoselectivity under mild reaction conditions. nih.govnih.gov Enzymes can be used to synthesize or modify this compound and its precursors, avoiding the need for complex protection and deprotection steps. mdpi.com

The enzymatic synthesis of dinucleotides often involves nucleoside kinases and polymerases. Nucleoside kinases are crucial for the phosphorylation of nucleosides to their corresponding monophosphates, which are the building blocks for dinucleotide synthesis. For example, B. subtilis deoxycytidine kinase (dCK) and D. melanogaster deoxynucleoside kinase (dNK) have been employed for the phosphorylation of various canonical and modified nucleosides, with reaction yields often in the 40–90% range. mdpi.com Human deoxycytidine kinase (HsdCK) has also been used to phosphorylate a wide array of nucleoside analogues. mdpi.com

Other enzymes, such as adenylyl cyclases, catalyze the formation of cyclic phosphodiester bonds from ATP, demonstrating the capability of enzymes to form such linkages. nih.gov While this produces cyclic dinucleotides, it highlights the potential for engineering enzymes for linear dinucleotide synthesis. Adenylate deaminase from sources like Aspergillus niger has also been used in the synthesis of 6-oxopurine nucleoside analogs, showcasing the enzymatic modification of the nucleobase itself with moderate to good yields. researchgate.net

| Enzyme Class | Specific Enzyme Example | Application in Synthesis |

| Nucleoside Kinases | B. subtilis deoxycytidine kinase (dCK) | Phosphorylation of cytidine and its analogues to form cytidine monophosphate. mdpi.com |

| Nucleoside Kinases | Human deoxycytidine kinase (HsdCK) | Phosphorylation of various antineoplastic or antiviral nucleoside analogues. mdpi.com |

| Deaminases | Adenylic acid deaminase (AMPDA) | Synthesis of 6-oxopurine nucleoside analogues via deamination of adenosine derivatives. researchgate.net |

| Cyclases | Adenylyl cyclase | Forms a cyclic phosphodiester bond from ATP, producing cAMP. nih.gov |

Development of Prodrug Strategies for Dinucleoside Analogues

Many nucleoside and dinucleoside analogues exhibit poor oral bioavailability and limited cell permeability due to their high polarity. researchgate.netsci-hub.ru Prodrug strategies aim to overcome these limitations by masking the polar functional groups with lipophilic moieties that are cleaved in vivo to release the active parent drug. nih.gov

Ester Prodrugs: A common approach is to esterify the hydroxyl groups of the sugar moiety with organic acids, such as L-valine, to create prodrugs like valacyclovir and valganciclovir. researchgate.netsci-hub.ru These ester prodrugs can improve absorption by targeting transporters like the oligopeptide transporter 1 (PepT1) in the intestine. sci-hub.ru Dipeptide monoester prodrugs have also been shown to enhance uptake and permeability in various cell lines. mdpi.com

Phosphate/Phosphonate Prodrugs: The negatively charged phosphate group is a major barrier to cell membrane permeability. nih.gov To address this, several "pronucleotide" approaches have been developed. The phosphoramidate 'ProTide' strategy involves masking the phosphate with an amino acid ester and an aryl group, attached via a P-N bond. nih.gov Another approach is to use acyclic nucleoside phosphonates (ANPs), where the phosphonate group is attached via a stable P-C bond, and then mask the negative charges on the phosphonate to improve permeability. sci-hub.ru

| Prodrug Strategy | Moieties Used for Masking | Mechanism of Action |

| Carboxylic Acid Esters | Amino acids (e.g., L-valine), Dipeptides | Increases lipophilicity and can target intestinal transporters (e.g., PepT1) to improve oral absorption. researchgate.netsci-hub.rumdpi.com |

| Phosphoramidates ('ProTide') | Amino acid ester, Aryl group | Masks the negative charge of the phosphate group, improving cell permeability; cleaved intracellularly to release the nucleotide monophosphate. nih.gov |

| Acyclic Nucleoside Phosphonates (ANP) Prodrugs | Pivaloyloxymethyl (POM), Isopropyloxy–carbonyloxymethyl (POC) | Masks the anionic phosphonate moiety, which is resistant to esterase hydrolysis, to improve cellular permeability. sci-hub.runih.gov |

Future Directions and Emerging Research Avenues for Adenylyl Cytidine

Elucidation of Undiscovered Biological Functions and Signaling Roles

The primary future direction for Adenylyl cytidine (B196190) research is the fundamental discovery of its biological functions. Currently, its role as a signaling molecule is speculative but grounded in the expanding knowledge of nucleotide-based signaling. Research on bacterial toxins like the Edema Factor (EF) from Bacillus anthracis has shown that enzymes known as adenylyl cyclases can also possess cytidylyl cyclase activity, producing cyclic cytidine monophosphate (cCMP). scispace.com This enzymatic promiscuity suggests that endogenous mammalian enzymes may also produce a variety of linear or cyclic dinucleotides, including Adenylyl cytidine, which could act as novel second messengers. scispace.com

Future research should focus on:

Identifying Biosynthetic Enzymes: A critical first step is to identify the enzyme or enzymes responsible for synthesizing this compound in vivo. This will likely involve screening known adenylyl and guanylyl cyclases for cytidylyl cyclase or dinucleotide synthase activity. Plants, for example, possess numerous complex proteins with functional adenylyl cyclase centers, presenting a rich field for discovery. frontiersin.org

Exploring Roles in Pathogen-Host Interactions: Bacterial pathogens utilize cyclic dinucleotides to regulate virulence and interact with host immune systems. caister.comfrontiersin.org Research could investigate whether this compound or related molecules play a role in these processes, either as a bacterial signal or a component of the host's innate immune response.

Investigating Metabolic Regulation: Beyond signaling, dinucleotides like nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) are central coenzymes in metabolism. wikipedia.orgnih.govnih.gov Future studies must explore whether this compound has analogous roles, perhaps acting as a cofactor or an allosteric regulator of metabolic enzymes, thereby linking cellular energy status to specific pathways.

High-Resolution Structural Biology of this compound-Protein Complexes

Should this compound be confirmed as a signaling molecule, identifying its protein effectors will be paramount. High-resolution structural biology will be essential to understand how this dinucleotide exerts its effects at a molecular level. scilifelab.se Although no structures of this compound-protein complexes currently exist, the path forward can be guided by the extensive work on other protein-nucleic acid complexes. nih.govnih.gov

Emerging research avenues include:

Identifying Binding Partners: The initial step involves identifying proteins that specifically bind to this compound. This can be achieved through biochemical techniques like affinity purification-mass spectrometry.

Structural Elucidation: Once binding partners are identified, techniques like X-ray crystallography and cryogenic electron microscopy (cryo-EM) will be crucial for determining the three-dimensional structures of the complexes. evotec.comproteros.com These structures would reveal the specific binding pocket, the key amino acid residues involved in the interaction, and the conformational changes induced in the protein upon binding. This approach has been successfully used to understand how other dinucleotides are recognized by proteins. nih.gov

Understanding Dynamics: In-solution techniques such as nuclear magnetic resonance (NMR) spectroscopy can provide insights into the dynamics of the interaction, which is often crucial for the function of signaling complexes. nih.gov

Table 1: Key Techniques for Structural Analysis of Putative this compound-Protein Complexes

| Technique | Information Provided | Relevance to this compound Research |

|---|---|---|

| X-Ray Crystallography | High-resolution 3D atomic structure of the complex. | Reveals precise binding mode, contact points, and induced conformational changes. proteros.com |

| Cryo-Electron Microscopy (Cryo-EM) | Structure of large, flexible, or multi-component complexes. | Suitable for analyzing large protein assemblies that are regulated by this compound. nih.govevotec.com |

| Nuclear Magnetic Resonance (NMR) | In-solution structure, dynamics, and mapping of binding interfaces. | Characterizes the interaction in a more native-like state and identifies transient interactions. nih.gov |

Mechanistic Studies on this compound's Impact on Cellular Pathways

Understanding the functional consequences of this compound signaling requires detailed mechanistic studies to trace its impact on cellular pathways. Drawing parallels from well-established nucleotide messengers, this compound could potentially influence a wide array of cellular processes, from gene expression to metabolic regulation. nih.govnih.gov The presence of specific dinucleotide frequencies in viral RNA, for example, is known to affect replication by interacting with innate cellular pathways, suggesting that cells are attuned to such nucleotide signals. oup.com

Future research should aim to:

Map Downstream Signaling Cascades: Once a protein effector is identified, the subsequent signaling cascade must be mapped. For instance, if this compound binds to a kinase, researchers would need to identify the substrates of that kinase. If it binds to a transcription factor, the target genes would need to be identified through techniques like ChIP-seq and RNA-seq.

Investigate Crosstalk with Known Pathways: Cellular signaling is a highly integrated network. Studies should investigate the crosstalk between potential this compound pathways and established signaling networks like the cAMP, cGMP, and calcium signaling pathways. scispace.com

Define the Degradation Pathway: The termination of a signal is as important as its initiation. Research must identify the phosphodiesterases or other enzymes that degrade this compound, thereby controlling the duration and amplitude of its signal. asm.orgbiorxiv.org The enzymes that degrade the linear dinucleotide products of cyclic dinucleotide signaling, such as pGpG, are a potential starting point for this investigation. asm.org

Development of Novel Tools for this compound Detection and Manipulation

Progress in understanding this compound is critically dependent on the development of specific tools to detect and manipulate its levels within cells. elifesciences.org The lack of such tools is currently a major barrier to research.

Future development should focus on:

Sensitive Detection Methods:

Biosensors: Creating genetically encoded or electrochemical biosensors for real-time detection of this compound in living cells. researchgate.net Fluorescent biosensors, based on principles like FRET or engineered fluorescent proteins, have been successfully developed for other signaling molecules like poly(ADP-ribose) and could be adapted for this purpose. elifesciences.org

Mass Spectrometry: Advancing mass spectrometry-based methods for the absolute quantification of this compound in biological samples, which is crucial for correlating its levels with physiological or pathological states.

Precise Manipulation Tools:

Enzyme Inhibitors: Developing small molecule inhibitors that specifically target the enzyme(s) that synthesize this compound. This would allow researchers to study the effects of its depletion. mdpi.com

Genetic and Optogenetic Tools: Using CRISPR-Cas technology to knock out or modify the genes of synthesizing or degrading enzymes. nih.gov Furthermore, developing photo-activatable versions of the synthesizing enzyme, analogous to photoactivated adenylyl cyclase, would permit precise spatiotemporal control over this compound production, enabling detailed studies of its localized signaling roles. wikipedia.org

Engineered Production Systems: Creating microbial systems engineered to overproduce this compound, which would facilitate its purification for in vitro studies and structural biology efforts. frontiersin.org

Table 2: Compound Names Mentioned

| Compound Name | Abbreviation |

|---|---|

| This compound | - |

| Cyclic adenosine (B11128) monophosphate | cAMP |

| Cyclic cytidine monophosphate | cCMP |

| Nicotinamide adenine dinucleotide | NAD+ |

| Guanosine (B1672433) triphosphate | GTP |

| Adenosine triphosphate | ATP |

| Phosphoguanylyl-guanosine | pGpG |

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for quantifying cytidine and its phosphorylated derivatives (CMP, CDP, CTP) in biological samples?

- Methodological Answer : Separation of cytidine phosphates can be achieved using ion-exchange chromatography or thin-layer chromatography (TLC), as described in protocols for resolving nucleotide mixtures . For quantification, enzymatic assays coupled with spectrophotometric detection (e.g., cytidine deaminase-based reactions) are standard. However, LC-MS is preferred for high sensitivity, though researchers must account for cytidine's instability at low concentrations (<0.125 µM) by using stable isotope-labeled internal standards .

Q. How can cytidine biosynthesis pathways be optimized in microbial systems like Bacillus amyloliquefaciens?

- Methodological Answer : Fermentation-based biosynthesis can be enhanced by modulating the pyr operon, which regulates cytidine synthesis. Key steps include:

- Genetic engineering to attenuate transcriptional regulators (e.g., PyrR) to bypass feedback inhibition .

- Precursor feeding (e.g., ribose or cytosine) to boost metabolic flux toward cytidine production .

- Use of RT-PCR and 2D electrophoresis to validate transcriptional and translational changes in pathway enzymes .

Q. What enzymatic assays are available to study cytidine-modifying enzymes like cytidine deaminase?

- Methodological Answer : Cytidine deaminase activity can be measured via a coupled reaction with 5'-nucleotidase, where cytidine-5'-monophosphate (CMP) is hydrolyzed to cytidine, followed by deamination to uridine. The uridine product is quantified using the indophenol reaction, monitored spectrophotometrically at 290 nm . Controls must include parallel assays with arabinosylcytosine derivatives to assess substrate specificity .

Advanced Research Questions

Q. How can researchers resolve contradictions in cytidine quantification data across different analytical platforms?

- Methodological Answer : Discrepancies often arise from matrix effects (e.g., serum components interfering with LC-MS ionization) or enzymatic degradation during sample preparation. Mitigation strategies include:

- Validating methods with spike-recovery experiments in relevant biological matrices .

- Cross-verifying results using orthogonal techniques (e.g., enzymatic assays vs. LC-MS) .

- Implementing rigorous pre-analytical protocols (e.g., rapid freezing, protease inhibitors) to preserve cytidine integrity .

Q. What structural modifications improve the stability of cytidine derivatives for RNA-based therapeutics?

- Methodological Answer : Halogenation (e.g., iodination at the cytosine base) enhances RNA stability by reducing susceptibility to deamination. Computational modeling (e.g., molecular docking with RNA-modifying enzymes) can predict optimal modification sites. Experimental validation involves:

- Synthesis of derivatives via chemical or enzymatic methods (e.g., uridine-cytidine kinase for phosphorylation) .

- Stability assays under physiological conditions (pH 7.4, 37°C) with HPLC monitoring .

Q. How can metabolic flux analysis (MFA) elucidate bottlenecks in cytidine production during microbial fermentation?

- Methodological Answer : MFA requires:

- Isotopic labeling (e.g., ¹³C-glucose) to trace carbon flow through the pentose phosphate pathway and pyrimidine biosynthesis.

- Integration of transcriptomic data (e.g., pyr operon expression levels) to correlate flux with genetic regulation .

- Computational tools like COBRApy to model flux distributions and identify rate-limiting enzymes (e.g., carbamoyl phosphate synthetase) .

Data Interpretation and Validation

Q. What criteria should be used to validate cytidine-related biomarkers in cancer risk studies?

- Methodological Answer : Biomarker validation must include:

- Cohort stratification by biospecimen type (e.g., serum vs. urine) and analytical method (e.g., NMR vs. LC-MS) to assess reproducibility .

- Multivariate regression to control for confounders (e.g., dietary cytidine intake) .

- Independent replication in geographically distinct populations to confirm associations with cancer subtypes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.